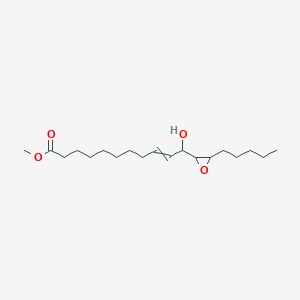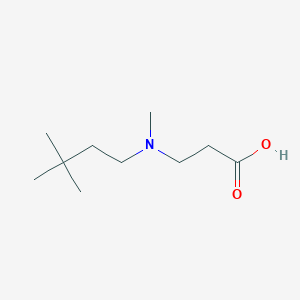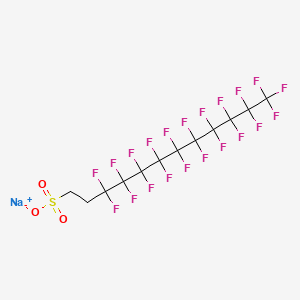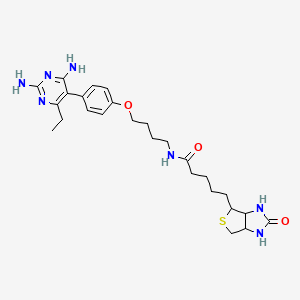
8-ethyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-ethyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride typically involves the reaction of an aromatic primary amine with formaldehyde and an appropriate phenol derivative. One common method involves the following steps:
Hydroxymethylation: The aromatic primary amine is reacted with formaldehyde in methanol under reflux conditions to form a hydroxymethyl intermediate.
Cyclization: The hydroxymethyl intermediate is then reacted with a phenol derivative, such as 4-hydroxyacetophenone, under reflux conditions to form the benzoxazine ring.
Industrial Production Methods
For industrial-scale production, solventless synthesis methods are often preferred due to their efficiency and environmental benefits. In this method, all reactants are mixed together and heated above their melting points using paraformaldehyde to maintain the reaction stoichiometry. This approach yields high purity and better yields compared to traditional methods .
Chemical Reactions Analysis
Types of Reactions
8-ethyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the nitrogen and oxygen atoms in the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazines, oxo-derivatives, and reduced forms of the original compound .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 8-ethyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride involves its interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, it interferes with the enzyme’s ability to relax supercoiled DNA, thereby inhibiting DNA replication and transcription. This action is crucial in its potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 3,4-dihydro-2H-1,4-benzoxazin-3-one
- 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one
- ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate
Uniqueness
8-ethyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is unique due to its specific ethyl substitution, which can influence its biological activity and chemical reactivity. This substitution can enhance its interaction with molecular targets, making it a more potent inhibitor compared to its analogs .
Properties
Molecular Formula |
C10H14ClNO |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
8-ethyl-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-2-8-4-3-5-9-10(8)12-7-6-11-9;/h3-5,11H,2,6-7H2,1H3;1H |
InChI Key |
OQRXIEMWENWQJD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)NCCO2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



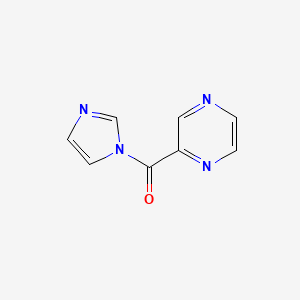

![(Z)-N'-hydroxy-2-[4-(pyrazin-2-yl)piperazin-1-yl]ethanimidamide](/img/structure/B13445517.png)


